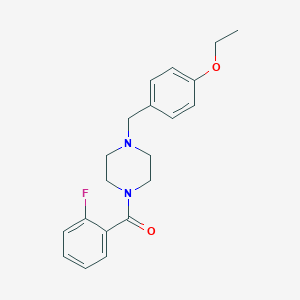![molecular formula C18H21BrN2O2S B248519 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. It was initially developed as an anti-parasitic medication but later gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained recognition for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It does this by binding to and activating the dopamine and serotonin receptors. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and a feeling of euphoria.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating and tremors. It also increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is that it is relatively easy to synthesize and purify. It is also a potent dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain. However, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has limitations as a research tool, as it has a high potential for abuse and can cause significant physiological effects even at low doses.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is in studying the long-term effects of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine use on the brain, particularly in relation to dopamine and serotonin function. Another potential direction is in investigating the potential therapeutic applications of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, such as in the treatment of depression or other mood disorders. Additionally, there is potential for the development of new compounds based on the structure of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine that may have even greater potential for use in scientific research.
Synthesemethoden
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain. 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been used in studies investigating the effects of long-term stimulant use on the brain.
Eigenschaften
Produktname |
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H21BrN2O2S |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
RZBXQEMPNILZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)





![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)